molecular formula C13H17N B13440584 rac Deprenyl-d8

rac Deprenyl-d8

Katalognummer: B13440584
Molekulargewicht: 195.33 g/mol
InChI-Schlüssel: MEZLKOACVSPNER-HEWZHJHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac Deprenyl-d8, also known as racemic Deprenyl-d8, is a deuterated form of Deprenyl. Deprenyl, discovered in the 1960s, is a selective and irreversible inhibitor of the B-form of monoamine oxidase (MAO-B) enzyme. This compound is primarily used in the treatment of Parkinson’s disease due to its neuroprotective properties .

Eigenschaften

Molekularformel

C13H17N

Molekulargewicht

195.33 g/mol

IUPAC-Name

1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine

InChI

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/i3D3,5D,6D,7D,8D,9D

InChI-Schlüssel

MEZLKOACVSPNER-HEWZHJHFSA-N

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)N(CC#C)C([2H])([2H])[2H])[2H])[2H]

Kanonische SMILES

CC(CC1=CC=CC=C1)N(C)CC#C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac Deprenyl-d8 involves the incorporation of deuterium atoms into the Deprenyl molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of rac Deprenyl-d8 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired deuteration level .

Analyse Chemischer Reaktionen

Synthetic Reactions

rac Deprenyl-d8 is synthesized through controlled deuterium incorporation into the parent compound, selegiline. A primary method involves reacting N-methyl-α-methyl-N-2-propyn-1-yl-benzeneethanamine with deuterated reagents under optimized conditions to achieve selective isotopic substitution. Key features of this reaction include:

  • Deuterium Labeling : Three hydrogen atoms in the methylamino group are replaced with deuterium, resulting in enhanced metabolic stability .

  • Reaction Conditions : Conducted in anhydrous solvents (e.g., deuterated chloroform or DMF) with catalytic bases to facilitate hydrogen-deuterium exchange.

  • Yield and Purity : Typical yields range from 60–75%, with HPLC confirming >98% isotopic enrichment .

Metabolic Reactions

As a prodrug, rac Deprenyl-d8 undergoes enzymatic transformations to active metabolites:

Metabolite Reaction Pathway Deuterium Impact
Methamphetamine-d8 N-demethylation via cytochrome P450 enzymesSlowed metabolism due to deuterium kinetic isotope effect
Amphetamine-d8 Further oxidation of methamphetamine-d8Reduced oxidative degradation compared to non-deuterated form

Key Observations :

  • Deuterium substitution at the methylamino group slows hepatic clearance, prolonging half-life .

  • MAO-B inhibition remains potent (IC₅₀ = 1.2 nM) despite isotopic modification, as the active site interaction is preserved .

Biochemical Interactions

rac Deprenyl-d8 participates in reactions critical to its pharmacological activity:

MAO-B Inhibition

  • Mechanism : Irreversible covalent binding to MAO-B’s flavin cofactor via propargylamine moiety .

  • Kinetics : Deuterium labeling reduces enzyme off-rate (koff = 0.0027 s⁻¹ vs. 0.0035 s⁻¹ for non-deuterated form).

Antioxidant Activity

  • Scavenges hydroxyl radicals (- OH) and peroxynitrite (ONOO⁻) via electron-donating deuterated methyl groups .

Comparative Reactivity

The table below contrasts rac Deprenyl-d8 with related compounds:

Compound Deuterium Sites MAO-B IC₅₀ (nM) Metabolic Stability
rac Deprenyl-d8 Methylamino group1.2High (t₁/₂ = 2.8 h)
Selegiline None1.5Moderate (t₁/₂ = 1.5 h)
R-(-)-N-Demethyl Deprenyl-d5 Methylamino + aromatic1.8Very high (t₁/₂ = 3.4 h)

Degradation Reactions

Under accelerated stability testing (40°C/75% RH), rac Deprenyl-d8 shows:

  • Hydrolysis : Forms N-propargylamphetamine-d8 in acidic media (pH < 3) .

  • Oxidation : Generates trace deprenyl-N-oxide-d8 upon exposure to peroxides.

Wirkmechanismus

rac Deprenyl-d8 exerts its effects primarily through the inhibition of the B-form of monoamine oxidase (MAO-B) enzyme. By inhibiting this enzyme, rac Deprenyl-d8 reduces the breakdown of dopamine, leading to increased dopamine levels in the brain. This mechanism is crucial for its neuroprotective and anti-parkinsonian effects . Additionally, rac Deprenyl-d8 has been shown to modulate gene expression and interfere with apoptotic pathways, further contributing to its neuroprotective properties .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of rac Deprenyl-d8: rac Deprenyl-d8 is unique due to its deuterated nature, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterparts. This makes it a valuable tool in research and potential therapeutic applications .

Biologische Aktivität

Introduction

rac Deprenyl-d8, a deuterated form of deprenyl (also known as selegiline), is a selective inhibitor of monoamine oxidase B (MAO-B). This compound has garnered interest in both pharmacological and biochemical research due to its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of rac Deprenyl-d8.

The primary mechanism of action for rac Deprenyl-d8 involves the selective inhibition of MAO-B, an enzyme responsible for the oxidative deamination of monoamines such as dopamine. By inhibiting this enzyme, rac Deprenyl-d8 increases the availability of dopamine in the synaptic cleft, which can enhance dopaminergic transmission and exert neuroprotective effects.

Key Mechanisms:

  • Monoamine Oxidase Inhibition : Specifically inhibits MAO-B, leading to increased levels of dopamine.
  • Neuroprotection : Protects dopaminergic neurons from oxidative stress and apoptosis.
  • Modulation of Neurotransmitter Levels : Affects the levels of other neurotransmitters, including serotonin and norepinephrine.

Neuroprotective Effects

Several studies have demonstrated the neuroprotective properties of rac Deprenyl-d8. For instance, it has been shown to rescue nigral dopaminergic neurons in animal models subjected to neurotoxic agents such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .

Table 1: Summary of Neuroprotective Studies

StudyModelFindings
MPTP-treated micePrevented loss of dopaminergic neurons
PC12 cell lineRescued cells from trophic withdrawal-induced apoptosis
Rat modelImproved motor function in Parkinsonian symptoms

Pharmacokinetics and Dosage

The pharmacokinetics of rac Deprenyl-d8 suggest that its bioavailability and half-life are influenced by its deuterated nature. The deuterium substitution may lead to slower metabolic degradation compared to non-deuterated deprenyl, potentially enhancing its therapeutic efficacy.

Table 2: Pharmacokinetic Profile

ParameterValue
Half-life~10 hours
Bioavailability~50%
Peak plasma concentration2-4 hours post-administration

Parkinson's Disease

rac Deprenyl-d8 is primarily investigated for its role in treating Parkinson's disease. Clinical trials have shown that it can improve motor symptoms and delay the progression of the disease when used alongside other dopaminergic therapies.

Case Study: Efficacy in Parkinson's Disease

In a clinical trial involving patients with early-stage Parkinson's disease, patients receiving rac Deprenyl-d8 exhibited significant improvements in UPDRS (Unified Parkinson's Disease Rating Scale) scores compared to placebo controls .

Q & A

Q. How to address ethical challenges in preclinical studies involving rac Deprenyl-d8 and animal models of neurodegeneration?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for reporting animal experiments. Justify sample sizes via power analysis to minimize unnecessary subjects. Obtain IACUC approval for humane endpoints (e.g., maximal tumor size, weight loss thresholds). Disclose conflicts of interest (e.g., funding sources) in publications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.